Tert-butyl pivalate

概要

説明

Tert-butyl pivalate is a chemical compound that is not directly mentioned in the provided papers. However, tert-butyl groups are frequently encountered in various chemical compounds and are known for their steric bulk, which can influence the physical and chemical properties of molecules. For instance, tert-butyl groups are present in the synthesis of polyimides, which exhibit low dielectric constants and high glass transition temperatures due to the increased interchain distance and decreased intermolecular force . Tert-butyl nitrite is used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines . The tert-butyl group is also involved in the synthesis of tert-butyl peroxy pivalate, a compound that is synthesized using a novel process window in a microreactor .

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can be complex due to their steric hindrance. For example, the synthesis of tert-butyl peroxy pivalate involves a two-step process with segmented and dispersed flow regimes to manage the low interfacial tension and heat of reaction . In another study, tert-butyl groups are introduced into polyimides to achieve desirable material properties . Additionally, tert-butyl nitrite is utilized in a three-component reaction to create complex fused ring structures .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups is significantly affected by the steric bulk of these groups. For instance, the introduction of tert-butyl side groups in polyimides leads to a decrease in intermolecular packing ability, resulting in a low dielectric constant . The crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, shows strong intermolecular interactions due to the symmetric arrangement of tert-butyl groups .

Chemical Reactions Analysis

Tert-butyl groups participate in various chemical reactions. In the synthesis of tert-butyl peroxy pivalate, the tert-butyl group is part of the peroxy ester formation . Tert-butyl nitrite acts as an oxidant and a nitrogen source in the formation of C-N bonds in the synthesis of imidazoquinolines . The tert-butyl group also plays a role in the metalation of difluoroanilines, influencing the regiocontrol of the reaction .

Physical and Chemical Properties Analysis

The presence of tert-butyl groups in molecules can lead to unique physical and chemical properties. Polyimides with tert-butyl side groups exhibit low moisture absorption, excellent solubility, and high glass transition temperatures . The tert-butyl group's steric bulk can also affect the stability of compounds, as seen in the thermal behavior of tert-butyl-substituted silacyclobutenes . Moreover, the tert-butyl group's influence on physicochemical properties is evaluated in medicinal chemistry, where it can affect lipophilicity and metabolic stability .

科学的研究の応用

-

Bio-based Replacements for Traditional Hydrocarbon Solvents

- Summary of Application : Tert-butyl pivalate has been identified as a potential bio-based replacement for traditional hydrocarbon solvents . This is part of a broader effort to develop sustainable, greener, low-polarity solvents.

- Methods of Application : The study involved determining the solubility, flammability, and physical properties of tert-butyl pivalate and comparing these to traditional solvents such as toluene . The new candidate demonstrated its suitability to replace traditional solvents in solubility tests .

- Results or Outcomes : The performance of tert-butyl pivalate was found to be similar to that of toluene in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Importantly, a preliminary toxicity test (Ames test) suggested non-mutagenicity in all candidates .

-

- Summary of Application : Tert-butyl pivalate can be used in the preparation of pivalic acid . Pivalic acid is a carboxylic acid with a molecular formula of (CH3)3CCO2H .

- Methods of Application : The preparation of pivalic acid can be achieved by hydrocarboxylation of isobutene via the Koch reaction . Tert-butyl alcohol and isobutyl alcohol can also be used in place of isobutene .

- Results or Outcomes : The outcome of this process is the production of pivalic acid, which has several applications in its own right, including use as an internal chemical shift standard for NMR spectra of aqueous solutions .

-

Preparation of Semisynthetic Penicillins

- Summary of Application : Tert-butyl pivalate can be economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .

- Results or Outcomes : The outcome of this process is the production of semisynthetic penicillins, which have several applications in their own right, including use as antibiotics .

-

Synthesis of Low-Polarity Solvents

- Summary of Application : Tert-butyl pivalate has been identified as a potential candidate for the synthesis of low-polarity solvents . This is part of a broader effort to develop sustainable, greener, low-polarity solvents .

- Methods of Application : The study involved determining the solubility, flammability, and physical properties of tert-butyl pivalate and comparing these to traditional solvents such as toluene . Each new candidate then demonstrated their suitability to replace these traditional solvents in solubility tests .

- Results or Outcomes : The performance of tert-butyl pivalate was found to be similar to that of toluene in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Importantly, a preliminary toxicity test (Ames test) suggested non-mutagenicity in all candidates .

Safety And Hazards

将来の方向性

While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.

特性

IUPAC Name |

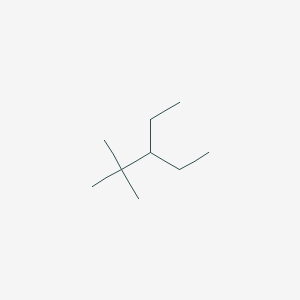

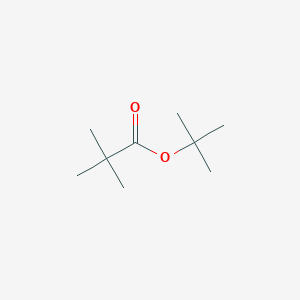

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

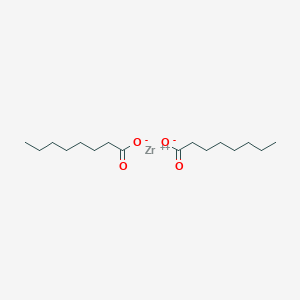

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pivalate | |

CAS RN |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)